molecular formula C20H23N5S B12047762 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-08-5

4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12047762
CAS No.: 478256-08-5
M. Wt: 365.5 g/mol
InChI Key: QJXWVNACNMBCEE-KGENOOAVSA-N
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Description

4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a diethylamino group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl
  • N,N’-Bis[4-di(m-tolyl)aminophenyl]-N,N’-diphenylbenzidine

Uniqueness

Compared to similar compounds, 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and diethylamino group contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

CAS No.

478256-08-5

Molecular Formula

C20H23N5S

Molecular Weight

365.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5S/c1-4-24(5-2)18-11-9-16(10-12-18)14-21-25-19(22-23-20(25)26)17-8-6-7-15(3)13-17/h6-14H,4-5H2,1-3H3,(H,23,26)/b21-14+

InChI Key

QJXWVNACNMBCEE-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C

Origin of Product

United States

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